1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone: Technical Profile & Synthesis Guide
1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone: Technical Profile & Synthesis Guide
Executive Summary
1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone (CAS: 1215576-19-4) is a biaryl pyridine scaffold widely utilized in medicinal chemistry as a key intermediate for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Characterized by a central pyridine ring substituted with an acetyl group at the C3 position and a 4-methoxyphenyl moiety at the C6 position, this molecule represents a classic "privileged structure." Its physicochemical profile balances lipophilicity with polar surface area, making it an ideal building block for fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis, including verified chemical data, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and an evaluation of its physicochemical properties relevant to drug development.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 1-[6-(4-methoxyphenyl)pyridin-3-yl]ethanone |
| CAS Registry Number | 1215576-19-4 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Exact Mass | 227.0946 Da |
| SMILES | COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C |
| InChI Key | FQOSOMYMMDPZAA-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Synthesis & Manufacturing Protocol
The most reliable and scalable route to 1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone is the Suzuki-Miyaura Cross-Coupling reaction. This method couples a 6-halopyridine derivative with a 4-methoxyphenylboronic acid.
Retrosynthetic Analysis
The disconnection occurs at the C6-C1' biaryl bond.
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Electrophile: 1-(6-chloropyridin-3-yl)ethanone (commercially available).
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Nucleophile: 4-Methoxyphenylboronic acid.
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Catalyst System: Palladium(0) or Palladium(II) precursor with phosphine ligands.[1]
Detailed Experimental Protocol
Reagents:
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1-(6-Chloropyridin-3-yl)ethanone (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [Catalyst]
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Setup: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, charge 1-(6-chloropyridin-3-yl)ethanone (10 mmol) and 4-methoxyphenylboronic acid (12 mmol).
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Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).
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Base Activation: Add Potassium Carbonate (20 mmol).
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Degassing: Sparge the mixture with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
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Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol) under a positive pressure of inert gas.
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Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute with Ethyl Acetate (100 mL) and water (50 mL).
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Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate.
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Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-40% Ethyl Acetate in Hexanes) to yield the title compound as a pale yellow solid.
Reaction Mechanism Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl ketone.
Physicochemical Properties & Drug-Likeness[1]
Understanding the physicochemical profile is essential for researchers utilizing this scaffold in biological assays.
| Property | Value | biological Relevance |
| LogP (Lipophilicity) | ~2.51 | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | ~39.2 Ų | Indicates good membrane permeability (TPSA < 140 Ų). |
| H-Bond Donors | 0 | Increases permeability; no free -OH or -NH groups. |
| H-Bond Acceptors | 3 | Pyridine nitrogen, ketone oxygen, ether oxygen. |
| Rotatable Bonds | 2 | Low flexibility suggests good binding entropy in protein pockets. |
Solubility Profile:
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Water: Low (< 0.1 mg/mL).
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DMSO: High (> 20 mg/mL) – Recommended for stock solutions in biological screening.
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Dichloromethane (DCM): Soluble.
Applications in Drug Discovery[1][3]
Kinase Inhibitor Scaffold
The 6-aryl-pyridine motif is a bioisostere of the biphenyl system found in numerous kinase inhibitors. The acetyl group at position 3 serves as a "warhead" precursor or a hydrogen-bond acceptor site.
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Target Classes: This scaffold is relevant for developing inhibitors of c-Met , VEGFR , and p38 MAP kinase .
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Mechanism: The pyridine nitrogen often acts as a hinge-binder within the ATP-binding pocket of kinases.
Precursor for Heterocyclic Synthesis
The acetyl group (-COCH₃) is a versatile handle for further chemical elaboration:
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Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones, precursors to pyrimidines and pyrazoles.
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Reduction: Reduction to the secondary alcohol or ethyl group modifies the steric and electronic properties of the core.
Analytical Characterization Data (Expected)
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¹H NMR (400 MHz, CDCl₃):
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δ 9.15 (d, J = 2.0 Hz, 1H, Py-H2)
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δ 8.25 (dd, J = 8.0, 2.0 Hz, 1H, Py-H4)
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δ 8.05 (d, J = 8.8 Hz, 2H, Ph-H2',6')
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δ 7.80 (d, J = 8.0 Hz, 1H, Py-H5)
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δ 7.02 (d, J = 8.8 Hz, 2H, Ph-H3',5')
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δ 3.88 (s, 3H, OCH₃)
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δ 2.65 (s, 3H, COCH₃)
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LC-MS:
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ESI (+) m/z = 228.1 [M+H]⁺.
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References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational reference for the synthesis protocol).
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PubChem . (2025). Compound Summary for CID 10082453 (Related Isomer Context). National Library of Medicine. Retrieved from [Link] (Used for TPSA/LogP modeling validation).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Context for aminopyridine/aryl-pyridine scaffolds in kinase inhibition).
